molecular formula C22H19N3O4S B2376647 N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105236-03-0

N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2376647
CAS RN: 1105236-03-0
M. Wt: 421.47
InChI Key: VGUUWQVHSWURFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions. The exact process would depend on the specific structure of the compound and could involve techniques such as cyclization or condensation reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s structure would influence its physical and chemical properties .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could be done through experimental studies or theoretical calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques .

Scientific Research Applications

Radiochemistry

In the context of radiochemistry, derivatives within the same chemical family have been utilized for imaging purposes. For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), with derivatives designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Antimicrobial Activity

The compound's structural relatives have shown significant antimicrobial properties. Synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, novel heterocyclic compounds incorporating a similar scaffold have been synthesized and evaluated for their in vitro antitumor activity. A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives showed mild to moderate activity against human breast adenocarcinoma cell line MCF7, highlighting the scaffold's potential in anticancer drug development (El-Morsy et al., 2017).

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve in vitro and in vivo studies to determine how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This could involve testing the compound on cell cultures or animal models to determine its toxicity .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For example, if the compound has medicinal properties, future research could involve optimizing its structure to improve its efficacy and reduce side effects .

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-28-16-8-15(9-17(10-16)29-2)24-19(26)11-25-13-23-20-18(12-30-21(20)22(25)27)14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUUWQVHSWURFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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